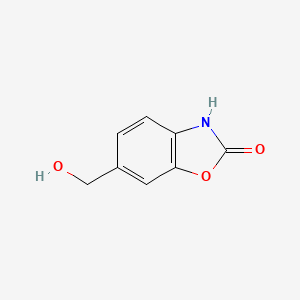

2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

Beschreibung

Significance of the Benzoxazolone Core as a "Privileged Scaffold"

The 2(3H)-benzoxazolone core is widely recognized in medicinal chemistry as a "privileged scaffold". ontosight.ainih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. nih.gov The significance of the benzoxazolone scaffold stems from several key physicochemical characteristics:

Bioisosterism: The benzoxazolone nucleus is considered a bioisostere of naturally occurring moieties like phenol (B47542) or catechol. nih.govresearchgate.net It can mimic their interactions with biological receptors while offering improved metabolic stability. nih.govresearchgate.net

Structural Rigidity: The fused ring system provides a rigid and predictable three-dimensional structure, which is advantageous for designing molecules with high-affinity and selective binding to target proteins.

Synthetic Accessibility: The core structure and its derivatives can be synthesized through various established chemical routes, allowing for systematic structural modifications. nih.gov

Balanced Physicochemical Properties: The scaffold possesses both lipophilic (the benzene (B151609) ring) and hydrophilic (the lactam group) regions, contributing to a favorable profile for drug-likeness. nih.gov

These attributes have enabled the development of benzoxazolone-based compounds with a vast spectrum of biological activities, solidifying its status as a truly privileged structure in pharmaceutical research. nih.govresearchgate.net

Overview of Structural Variations and Their Broad Research Implications

The versatility of the benzoxazolone scaffold is most evident in the diverse pharmacological activities exhibited by its derivatives. mdpi.com Researchers have extensively modified the core at various positions, primarily on the benzene ring and the nitrogen atom of the oxazolone (B7731731) ring, to fine-tune biological activity. Each substitution pattern can unlock a different therapeutic potential, leading to a wide range of research applications.

| Substitution Position | Type of Substituent | Resulting Biological Activities | References |

| Benzene Ring (e.g., C5, C6) | Acyl, Halo, Nitro, Alkyl | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Herbicidal | nih.govresearchgate.netnih.gove3s-conferences.org |

| Nitrogen Atom (N3) | Alkyl, Aryl, Acyl, Piperidinylmethyl | Analgesic, Anticonvulsant, Antimicrobial, Neuroprotective | researchgate.netresearchgate.netfabad.org.tr |

| Heterocyclic Core | Bioisosteric Replacement (e.g., sulfur for oxygen) | Leads to benzothiazolones with distinct or enhanced activities | nih.govresearchgate.net |

This extensive derivatization has produced compounds investigated for roles as anticancer agents, analgesics, insecticides, anti-inflammatory drugs, and neuroprotective agents. nih.gov For instance, substitutions at the 6-position, such as with acyl or halo groups, have been shown to be critical for activities ranging from analgesic to herbicidal. researchgate.netnih.gove3s-conferences.org Modifications at the N-3 position have yielded potent antimicrobial and anticonvulsant agents. researchgate.netfabad.org.tr This broad utility underscores the scaffold's importance and the ongoing drive to explore new structural variations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVOKQMQOBLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Specific Focus on the 6 Hydroxymethyl Substitution Pattern

While the benzoxazolone family is broadly studied, the specific derivative 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- holds a unique position. Direct research on the biological activities of this particular compound is not extensively documented in mainstream literature. However, its chemical structure suggests a critical role, primarily as a versatile synthetic intermediate for the creation of more complex benzoxazolone derivatives.

The 6-position of the benzoxazolone ring is a known hotspot for chemical modification that significantly influences pharmacological activity. researchgate.netresearchgate.net The introduction of a hydroxymethyl (-CH2OH) group at this position provides a reactive handle for a multitude of chemical transformations:

Oxidation: The primary alcohol of the hydroxymethyl group can be readily oxidized to form a 6-formyl (aldehyde) or 6-carboxy (carboxylic acid) derivative, opening pathways to amides, esters, and other functional groups.

Esterification/Etherification: The alcohol can react to form esters and ethers, allowing for the attachment of diverse molecular fragments to modulate properties like solubility and cell permeability.

Halogenation: The hydroxyl group can be replaced by a halogen, creating a 6-(halomethyl) derivative that is itself a reactive intermediate for further nucleophilic substitution reactions.

Given that direct acylation of the benzoxazolone scaffold often regioselectively yields 6-acyl derivatives, a subsequent chemical reduction of the acyl group would provide a straightforward route to 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-. researchgate.net This positions the compound as a key building block for developing libraries of novel 6-substituted benzoxazolones for drug screening and structure-activity relationship (SAR) studies.

Evolution of Research Trends and Methodologies for the Compound

Established Synthetic Routes and Reaction Conditions

The synthesis of 6-substituted 2(3H)-benzoxazolones, including the hydroxymethyl derivative, typically relies on well-established multi-step sequences starting from readily available precursors.

Multi-step Synthesis Approaches

A common strategy for the synthesis of 6-substituted benzoxazolones involves the cyclization of appropriately substituted o-aminophenols. For the specific case of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, a plausible multi-step route would begin with a para-substituted aminophenol.

One general and effective method for constructing the benzoxazolone ring is through the reaction of o-aminophenols with reagents like phosgene, triphosgene, or their synthetic equivalents. Another approach involves the use of urea or carbamates under thermal conditions. The key challenge in synthesizing the target compound lies in the strategic introduction of the hydroxymethyl group at the 6-position of the benzoxazolone core.

A typical synthetic sequence might involve the following key transformations:

Nitration of a substituted phenol (B47542) to introduce a nitro group, which can later be reduced to an amine.

Protection of the phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps.

Functionalization at the desired position (para to the hydroxyl group) to introduce a precursor to the hydroxymethyl group, such as an acetyl or carboxyl group.

Reduction of the nitro group to an amino group, generating the requisite o-aminophenol intermediate.

Cyclization of the o-aminophenol to form the benzoxazolone ring.

Conversion of the precursor group at the 6-position to the hydroxymethyl group. For example, a 6-acetyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride (B1222165).

Regioselective Functionalization Strategies, particularly at the 6-position

Direct functionalization of the pre-formed 2(3H)-benzoxazolone ring is a more atom-economical approach. Electrophilic aromatic substitution reactions on the benzoxazolone nucleus are highly regioselective. The directing effects of the fused oxazolone (B7731731) ring and the lone pair of electrons on the nitrogen atom favor substitution at the 6-position.

Friedel-Crafts Acylation: A prominent example of regioselective functionalization is the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction, typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃), leads predominantly to the 6-acyl derivative. researchgate.net This 6-acyl-2(3H)-benzoxazolone is a versatile intermediate that can be readily converted to 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- via reduction.

The following table summarizes a typical Friedel-Crafts acylation reaction for the synthesis of a 6-acetyl precursor.

| Reactant | Reagent | Catalyst | Solvent | Product |

| 2(3H)-Benzoxazolone | Acetyl chloride | AlCl₃ | CS₂ or Nitrobenzene | 6-Acetyl-2(3H)-benzoxazolone |

Advanced Synthetic Transformations

Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for the construction and functionalization of benzoxazolone scaffolds.

Electrochemically Induced Multicomponent Reactions for Benzoxazolone Scaffolds

Electrochemical methods offer a green and efficient alternative to traditional synthetic approaches. Electrochemically induced cascade reactions have been explored for the assembly of various heterocyclic scaffolds. nih.gov While specific examples for the direct synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- via this method are not extensively documented, the principles can be applied to generate highly substituted benzoxazine (B1645224) derivatives, which are structurally related to benzoxazolones. nih.gov These methods often involve the in situ generation of reactive intermediates under mild, metal-free conditions. nih.gov

Catalytic Approaches (e.g., Heterogeneous Catalysis, PTC Conditions)

Catalytic methods are at the forefront of modern synthetic chemistry due to their efficiency and sustainability. For the synthesis of benzoxazole (B165842) derivatives, various catalytic systems have been developed. For instance, a green method for the synthesis of 2-substituted benzoxazoles has been reported using an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles as a reusable catalyst under solvent-free sonication. nih.gov This approach highlights the potential for developing catalytic systems for the synthesis of benzoxazolone derivatives as well.

Phase-transfer catalysis (PTC) represents another powerful tool for the synthesis of substituted heterocycles. PTC conditions can facilitate reactions between reactants in different phases, often leading to higher yields and milder reaction conditions. While specific applications to the synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- are not detailed in the provided context, the general utility of PTC in heterocyclic synthesis is well-established.

Derivatization from Key Intermediates (e.g., 6-acetyl-2(3H)-benzoxazolone)

As previously mentioned, 6-acetyl-2(3H)-benzoxazolone is a pivotal intermediate in the synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-. researchgate.net The conversion of the acetyl group to a hydroxymethyl group is a straightforward reduction reaction.

Reduction of the Carbonyl Group: The ketone functionality of 6-acetyl-2(3H)-benzoxazolone can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a commonly used reagent for this transformation due to its mildness and selectivity.

The reaction scheme is as follows: 6-Acetyl-2(3H)-benzoxazolone + NaBH₄ → 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)-

Further chemical manipulation would be required to obtain the target 6-(hydroxymethyl) derivative. A more direct route to the target compound from a different precursor would be the reduction of a 6-carboxy-2(3H)-benzoxazolone or its ester derivative using a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

The following table outlines the derivatization of the 6-acetyl intermediate.

| Starting Material | Reagent | Solvent | Product |

| 6-Acetyl-2(3H)-benzoxazolone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2(3H)-Benzoxazolone, 6-(1-hydroxyethyl)- |

This intermediate can then be further elaborated to introduce other functional groups or to build more complex molecular architectures.

Precursor Chemistry and Reactivity Profile

Chemical Transformations of Benzoxazolone Derivatives in Synthetic Pathways

The synthetic pathways towards 6-substituted benzoxazolone derivatives often involve electrophilic aromatic substitution reactions on the benzoxazolone ring. The electronic nature of the heterocyclic ring directs incoming electrophiles primarily to the 6-position.

A key precursor for the synthesis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is 6-acyl-2(3H)-benzoxazolone. This intermediate is readily accessible through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This reaction is regioselective, yielding the 6-acyl derivative as the major product. cdnsciencepub.comsemanticscholar.org The acylation is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. semanticscholar.org

The subsequent transformation of the 6-acyl group to a hydroxymethyl group is a critical step. This is achieved through the reduction of the ketone functionality. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com These reagents act as sources of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon of the acyl group. libretexts.org Subsequent protonation of the resulting alkoxide yields the desired primary alcohol, 6-(hydroxymethyl)-2(3H)-benzoxazolone. libretexts.org While both reagents can effect this transformation, sodium borohydride is a milder and more selective reducing agent, often preferred for its compatibility with other functional groups. rsc.org

The reactivity of the benzoxazolone scaffold is not limited to the benzene (B151609) ring. The nitrogen atom of the lactam ring (N-3) and the carbonyl group (C-2) also participate in various chemical transformations, further expanding the diversity of accessible derivatives.

Reactions at the N-3 Position:

The nitrogen atom of the benzoxazolone ring is nucleophilic and can undergo a variety of reactions, including alkylation and acylation. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, increasing its nucleophilicity.

Electrophilic Aromatic Substitution:

As previously mentioned, the benzoxazolone ring is susceptible to electrophilic attack, primarily at the 6-position. This is due to the activating effect of the heterocyclic ring on the fused benzene ring. Besides acylation, other electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed to introduce various functional groups at this position.

The following table summarizes some key chemical transformations involving benzoxazolone derivatives:

| Transformation | Reagents and Conditions | Product Type |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | 6-Acyl-2(3H)-benzoxazolone |

| Ketone Reduction | NaBH₄ or LiAlH₄, followed by workup | 6-(Hydroxymethyl)-2(3H)-benzoxazolone |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 3-Alkyl-2(3H)-benzoxazolone |

| N-Acylation | Acyl chloride/anhydride, Base | 3-Acyl-2(3H)-benzoxazolone |

The 6-(hydroxymethyl) group itself is a versatile functional handle that can undergo further chemical modifications. For instance, it can be oxidized to the corresponding aldehyde (6-formyl-2(3H)-benzoxazolone) or carboxylic acid (2(3H)-benzoxazolone-6-carboxylic acid) using appropriate oxidizing agents. Esterification and etherification reactions at the hydroxymethyl group are also common, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physicochemical properties.

Design and Synthesis of Novel Benzoxazolone Derivatives

N-Substituted Benzoxazolone Derivatives

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring is a common site for modification. N-substitution is a key strategy to modulate the compound's physicochemical properties and biological activity. Synthesis of N-alkylated derivatives can be achieved under basic conditions. nih.gov For instance, the reaction of a benzoxazolone precursor with an appropriate alkyl halide in the presence of a base leads to the desired N-substituted product. This approach allows for the introduction of a wide variety of alkyl and arylmethyl groups.

Another method involves the reaction of 2-mercaptobenzoxazole (B50546) with formaldehyde (B43269) to yield an N-hydroxymethyl derivative. researchgate.net Additionally, N-cyanoethyl derivatives can be prepared through reactions with acrylonitrile. researchgate.net Simple methylation of the benzoxazolone NH group has been shown to cause noticeable differences in enzyme inhibition, indicating that a free NH with hydrogen-bonding capability can be crucial for activity in certain contexts. nih.gov

Modifications at the 6-Position (e.g., Chalcone (B49325) Derivatives)

The 6-position of the benzoxazolone ring is another key site for derivatization. A prominent strategy involves the synthesis of chalcone derivatives, which are known for their broad spectrum of biological activities. nih.gov The synthesis of these chalcones typically begins with 6-acetyl-2(3H)-benzoxazolone, a close analogue and synthetic precursor to derivatives of 6-(hydroxymethyl)-2(3H)-benzoxazolone.

The most common method for synthesizing these chalcones is the Claisen-Schmidt condensation. nih.govresearchgate.netrjlbpcs.com This reaction involves the base-catalyzed condensation of 6-acetyl-2(3H)-benzoxazolone with various substituted aromatic aldehydes. researchgate.netrjlbpcs.com While base-catalyzed methods are common, acid-catalyzed conditions are sometimes preferred, especially if the reactants are sensitive to bases. ucl.ac.be For example, using KSF Montmorillonite under heterogeneous catalysis conditions has been found to be a convenient method. ucl.ac.be This synthetic flexibility allows for the creation of a large library of chalcone derivatives with diverse substituents on the appended phenyl ring, enabling extensive structure-activity relationship studies. researchgate.net

Exploration of Bioisosteric Surrogates of the Benzoxazolone Moiety

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. drughunter.comcambridgemedchemconsulting.com A bioisostere is a functional group or molecule that shares similar chemical and physical properties with another, allowing it to produce similar biological effects. cambridgemedchemconsulting.com The 2(3H)-benzoxazolone ring itself is considered a bioisostere of phenol or catechol. nih.govresearchgate.net

Several bioisosteric surrogates for the 2(3H)-benzoxazolone moiety have been explored. nih.govresearchgate.net Notable examples include:

2(3H)-Benzothiazolinone : The replacement of the oxygen atom with a sulfur atom. nih.govresearchgate.net

Benzoxazinone : A ring-expanded analogue. nih.govresearchgate.net

2-Oxabicyclo[2.2.2]octane : A saturated, non-aromatic bioisostere of the phenyl ring portion, which can improve physicochemical properties like solubility and metabolic stability. enamine.net

These replacements aim to retain the key interactions of the parent scaffold while potentially offering advantages in terms of metabolic stability, target affinity, or intellectual property. nih.govdrughunter.com The structural similarities in pKa, electronic charge distribution, and chemical reactivity between these heterocycles and pyrocatechol (B87986) contribute to their success as bioisosteres. researchgate.net

Investigation of Structure-Activity Relationships (SAR)

Influence of Substituent Effects on Mechanistic Biological Activities (e.g., Enzyme Inhibition)

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended moieties. SAR studies have been crucial in optimizing these compounds as potent enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibition

Benzoxazolone-based chalcones have been investigated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net The inhibitory activity is influenced by the substitution pattern on the chalcone's phenyl ring.

Halogen Substituents : Compounds with halogen substituents (F, Cl, Br) at the para-position of the phenyl ring generally show good inhibitory activity against both hCA I and hCA II. researchgate.net

Methoxy (B1213986) and Hydroxy Groups : The presence of methoxy (OCH₃) and hydroxyl (OH) groups also affects potency. For instance, a 4-hydroxy group or a 3,4,5-trimethoxy substitution pattern on the phenyl ring of chalcone derivatives results in significant CA inhibition. researchgate.net

| Compound | Substituent (R) on Phenyl Ring | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) |

|---|---|---|---|

| 1 | 4-F | 30.11 ± 4.12 | 11.51 ± 1.55 |

| 2 | 4-Cl | 28.37 ± 6.63 | 10.85 ± 2.14 |

| 3 | 4-Br | 35.14 ± 3.48 | 12.11 ± 2.98 |

| 4 | 4-OH | 41.25 ± 5.14 | 13.42 ± 3.17 |

| 5 | 4-OCH₃ | 70.58 ± 6.67 | 37.96 ± 2.36 |

| 6 | 3,4,5-(OCH₃)₃ | 45.31 ± 7.21 | 21.84 ± 4.53 |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the food industry to prevent browning. researchgate.net Benzoxazolone and related heterocyclic derivatives have shown promise as tyrosinase inhibitors. The position and nature of hydroxyl groups are critical for activity.

Hydroxyl Groups : The presence of hydroxyl groups on the phenyl ring is crucial. Compounds featuring a 2,4-dihydroxyphenyl (resorcinol) or a 3,4-dihydroxyphenyl (catechol) moiety exhibit potent tyrosinase inhibition, often exceeding that of the standard inhibitor, kojic acid. nih.govresearchgate.netmdpi.com

Electron-Withdrawing Groups : The presence of an electronegative group, such as a 2-chloro substitution on the phenyl ring, can lead to highly efficacious tyrosinase inhibition. researchgate.net

Geometric Isomerism : For derivatives containing a β-phenyl-α,β-unsaturated carbonyl scaffold, both (E)- and (Z)-isomers can act as excellent scaffolds for tyrosinase inhibition, indicating that the geometry of the double bond may not be the sole determinant of activity. researchgate.netnih.gov

| Compound Type | Key Substituent | IC₅₀ (µM) |

|---|---|---|

| Kojic Acid (Standard) | - | 18.27 - 37.86 |

| 2-Phenylbenzoxazole | 2,4-dihydroxyphenyl | 0.51 ± 0.00 |

| 2-Phenylbenzoxazole | 3,4-dihydroxyphenyl | 144.06 ± 3.10 |

| (Z)-Isoxazolone | 4-hydroxy, 3-methoxyphenyl | 14.62 ± 1.38 |

| (Z)-Isoxazolone | 2,4-dihydroxyphenyl | 32.08 ± 2.25 |

Positional Isomerism and its Impact on Compound Properties

The position of substituents on the benzoxazolone ring significantly influences the compound's biological and physicochemical properties. This phenomenon, known as positional isomerism, is a critical factor in SAR studies. researchgate.netnih.gov

Studies comparing derivatives substituted at different positions of the benzoxazolone ring have revealed clear differences in activity. For example, in a series of benzoxazolone carboxamides designed as acid ceramidase inhibitors, substitution at the C(6)-position was found to be critical for maintaining acceptable metabolic stability in mouse plasma and liver microsomes. nih.gov In contrast, analogous compounds with the substituent at the C(5)- or C(7)-positions showed reduced stability. nih.gov

Similarly, in the development of soluble epoxide hydrolase (sEH) inhibitors, the position of an amide linker on the benzoxazolone ring was explored. nih.gov While introducing an aryl amide through its carbonyl group at the 6-position resulted in an inactive compound, reversing the amide linkage at the same position led to significant inhibitory activity. nih.gov Furthermore, moving the amide function to the 5-position also retained inhibitory activity, indicating that both the 5- and 6-positions can accommodate this group for sEH inhibition. nih.gov These findings underscore that even subtle changes in substituent placement can have a profound impact on how a molecule interacts with its biological target and how it is metabolized. mdpi.com

Structure-Property Relationships (SPR)

The derivatization of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- offers a versatile platform for modulating its physicochemical properties. The strategic introduction of various functional groups can significantly influence the molecule's chemical reactivity and three-dimensional conformation, which in turn dictates its interaction with biological systems.

Impact of Derivatization on Chemical Reactivity

The chemical reactivity of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- analogues is primarily influenced by the electronic and steric nature of the substituents introduced. The benzoxazolone core itself possesses a unique reactivity profile. The benzene ring is electron-rich, making it susceptible to electrophilic substitution reactions, which predominantly occur at the 6-position. neu.edu.tr

Electronic Effects: Converting the hydroxyl group into an electron-withdrawing group (EWG), for instance, through esterification with an acid chloride bearing electron-withdrawing substituents, would decrease the electron density of the benzene ring. This deactivation would likely reduce the rate of further electrophilic aromatic substitution on the ring. Conversely, transformation into an electron-donating group (EDG) would enhance the ring's nucleophilicity, potentially facilitating such reactions.

Steric Hindrance: The introduction of bulky substituents at the 6-(hydroxymethyl) position can sterically hinder reactions at adjacent positions on the benzoxazolone ring. For example, a large ester or ether group could impede the approach of reagents to the N-3 position or the neighboring C-5 and C-7 positions on the aromatic ring.

Reactivity at the Benzylic Position: The 6-(hydroxymethyl) group introduces a benzylic carbon, which is a site of potential reactivity. Oxidation of the alcohol to an aldehyde or carboxylic acid would drastically alter the chemical properties, introducing new reactive handles for further functionalization, such as the formation of imines or amides.

The interplay of these factors can be systematically explored to fine-tune the reactivity of the molecule for specific applications. The following table summarizes the predicted impact of different derivatization strategies on the chemical reactivity of the benzoxazolone core.

| Derivatization Strategy at 6-(hydroxymethyl) | Resulting Functional Group | Predicted Impact on Benzoxazolone Ring Reactivity (Electrophilic Aromatic Substitution) | Potential for Further Reactions |

| Esterification | -O-C(=O)R | Decrease (if R is electron-withdrawing) | Hydrolysis to regenerate the alcohol. |

| Etherification | -O-R | Minor change, depends on the nature of R | Cleavage of the ether linkage under harsh conditions. |

| Oxidation | -CHO (aldehyde) | Decrease (electron-withdrawing) | Nucleophilic addition, condensation reactions. |

| Oxidation | -COOH (carboxylic acid) | Decrease (electron-withdrawing) | Amide bond formation, esterification. |

Conformational Analysis of Substituted Benzoxazolone Systems

The three-dimensional conformation of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- analogues is a critical determinant of their biological activity, as it governs the molecule's ability to fit into the binding sites of target proteins. While specific conformational analysis data for 6-(hydroxymethyl)-2(3H)-benzoxazolone is not extensively available, insights can be drawn from the general principles of conformational analysis of substituted aromatic and heterocyclic systems. nih.govcwu.edunih.gov

The core 2(3H)-benzoxazolone ring system is largely planar. However, the introduction of substituents can induce minor deviations from planarity. The conformational flexibility of the analogues of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- primarily arises from the rotation around the single bonds associated with the 6-(hydroxymethyl) substituent.

Key conformational features include:

Rotation around the C6-CH₂ bond: The rotation of the hydroxymethyl group relative to the plane of the benzoxazolone ring will be influenced by the steric bulk of substituents at the C5 and C7 positions, as well as any substituents on the hydroxymethyl group itself. Computational modeling studies on similar substituted aromatic systems can help predict the preferred dihedral angles and the energy barriers for rotation. mdpi.com

Rotation around the CH₂-O bond: The orientation of the hydroxyl hydrogen atom can be influenced by intramolecular hydrogen bonding, particularly with substituents at the C5 position or the oxygen atom of the oxazolone ring.

The introduction of different substituents in place of the hydroxyl group can significantly impact the conformational landscape. For instance, a bulky ester group would have a larger steric footprint and may adopt a preferred orientation to minimize steric clashes with the benzoxazolone ring.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the experimental determination of the conformation of these molecules in solution and the solid state, respectively. nih.govtum.demdpi.com For example, NOE (Nuclear Overhauser Effect) data from NMR experiments can provide information about the through-space proximity of different protons, helping to define the molecule's three-dimensional structure. nih.gov

The following table outlines the potential influence of different substituents at the 6-position on the conformational properties of the benzoxazolone system.

| Substituent at 6-position | Potential Impact on Conformational Flexibility | Key Conformational Considerations |

| -CH₂OH | Relatively high flexibility around C6-CH₂ and CH₂-O bonds. | Potential for intramolecular hydrogen bonding. |

| -CH₂-O-R (Ether) | Flexibility depends on the size of R. Bulky R groups will restrict rotation. | Steric interactions between R and the benzoxazolone ring. |

| -CH₂-O-C(=O)R (Ester) | Rotation around C-O and O-C bonds will be influenced by the size and electronics of R. | Potential for the ester carbonyl to influence local electronic environment. |

| -CHO (Aldehyde) | The planar aldehyde group will have preferred orientations relative to the benzoxazolone ring. | Conjugation effects with the aromatic system. |

| -COOH (Carboxylic acid) | Potential for dimer formation through hydrogen bonding in the solid state. | Intramolecular hydrogen bonding with adjacent groups. |

Mechanistic Investigations of Biological Activities of 2 3h Benzoxazolone, 6 Hydroxymethyl and Its Derivatives in Vitro and Non Human in Vivo Studies

Enzyme Inhibition Studies

Derivatives of 2(3H)-benzoxazolone have been extensively studied for their potential to inhibit a range of enzymes implicated in various disease pathologies. The core benzoxazolone scaffold serves as a versatile platform for chemical modifications, leading to compounds with potent and sometimes selective inhibitory activities.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase inhibitors are crucial for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. scispace.com Several derivatives of 2(3H)-benzoxazolone have been identified as effective AChE inhibitors. The benzoxazolone ring is considered a bioisostere of the indanone pharmacophore found in donepezil, a well-known AChE inhibitor. scispace.com

Research into N-substituted-5-chloro-2(3H)-benzoxazolone derivatives demonstrated a range of inhibitory activity against AChE, which was assessed using the colorimetric Ellman's method. scispace.com The inhibitory potential is dependent on the structural characteristics of the substituents. scispace.com Further studies on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives identified highly potent, selective, and mixed-type dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds are believed to interact with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. nih.gov For instance, a derivative containing a piperazine-substituted amide at the 6-position showed an IC₅₀ value of 3.67 nM against AChE. nih.gov

Table 1: AChE Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ Value | Inhibition Type |

|---|---|---|---|---|

| 2-Aryl-6-carboxamide benzoxazoles | Piperazine-substituted amide at 6-position | AChE | 3.67 nM | Mixed-type |

| 2-Aryl-6-carboxamide benzoxazoles | Phenylacetamide derivative at 6-position | AChE | 38.36 nM | Mixed-type |

| Benzothiazolone Schiff bases | Compound M13 (6-methoxy indole (B1671886) group) | BChE | 1.21 µM | Noncompetitive |

This table is interactive. Click on headers to sort.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of chalcone (B49325) derivatives, specifically 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. nih.govsemanticscholar.org

The study found that these compounds displayed significant inhibitory activity. For the hCA I isoenzyme, the IC₅₀ values ranged from 29.74 to 69.57 µM, with Kᵢ values between 28.37 ± 6.63 and 70.58 ± 6.67 µM. nih.gov The inhibition was more potent against the hCA II isoenzyme, with IC₅₀ values in the range of 18.14 to 48.46 µM and Kᵢ values from 10.85 ± 2.14 to 37.96 ± 2.36 µM. nih.gov

Table 2: Carbonic Anhydrase Inhibition by 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone Derivatives

| Isoenzyme | IC₅₀ Range (µM) | Kᵢ Range (µM) |

|---|---|---|

| hCA I | 29.74 - 69.57 | 28.37 - 70.58 |

This table is interactive. Click on headers to sort.

Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms

Soluble epoxide hydrolase is a therapeutic target for managing inflammation and pain, as it metabolizes beneficial epoxy-fatty acids. nih.govnih.gov Novel benzoxazolone-5-urea analogues have been synthesized and identified as highly potent sEH inhibitors. nih.govresearchgate.net

Structure-activity relationship (SAR) studies indicated that aryl or benzyl (B1604629) groups attached to the benzoxazolone-urea structure are crucial for potent sEH inhibition. researchgate.net This research led to the development of compounds with IC₅₀ values in the nanomolar range (0.39–570 nM). nih.govresearchgate.net Molecular docking and dynamics simulations suggest that these inhibitors bind effectively within the sEH active site. researchgate.net The inhibition of sEH by these compounds helps to stabilize the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, vasodilatory, and anti-apoptotic properties. nih.gov

Cellular and Molecular Mechanistic Studies (e.g., Cytotoxicity)

Beyond enzyme inhibition, derivatives of 2(3H)-benzoxazolone have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.

Investigation of Cytotoxic Mechanisms in Specific Cell Lines (e.g., Apoptosis Alteration)

The cytotoxic and pro-apoptotic properties of 2(3H)-benzoxazolone derivatives have been investigated in several cancer cell lines, including breast and pancreatic cancer.

In a study on the MCF-7 breast cancer cell line, new Mannich bases of 2(3H)-benzoxazolone were shown to reduce cell viability effectively. nih.gov Immunohistochemical analysis revealed that treatment with these compounds led to a significant increase in the immunoreactivities of key apoptotic markers. Specifically, one compound increased Fas Ligand (FasL) and caspase-3 levels, while another, differing by a chlorine substituent at the 5-position, significantly increased caspase-3 and cytochrome-c immunoreactivities. nih.gov An increase in TUNEL-positive cells further confirmed the induction of apoptosis. nih.gov

Similarly, chalcone derivatives of the 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone type also exhibited cytotoxicity. nih.govsemanticscholar.org Compound 4, identified as 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one, showed the highest cytotoxicity and was considered a lead compound for further development. nih.govsemanticscholar.org Another study on MDA-MB-231 metastatic breast cancer cells found that 2(3H)-benzoxazolone derivatives containing piperidine (B6355638) substituents could efficiently reduce cell survival, with chlorination of the benzoxazolone ring enhancing the apoptotic activity. civilica.com

Research on pancreatic cancer cells (L3.6) using 4-hydroxy-2(3H)-benzoxazolone (HBOA) also demonstrated anti-proliferative and pro-apoptotic effects. HBOA was found to inhibit cell viability, reduce colony formation, and induce apoptosis. southwales.ac.uk

Table 3: Apoptotic Markers Modulated by 2(3H)-Benzoxazolone Derivatives in Cancer Cells

| Cell Line | Derivative Type | Upregulated Markers |

|---|---|---|

| MCF-7 (Breast Cancer) | Mannich base | FasL, Caspase-3 |

| MCF-7 (Breast Cancer) | 5-Chloro Mannich base | Caspase-3, Cytochrome-c |

| MDA-MB-231 (Breast Cancer) | Piperidine substituent | Apoptotic activity enhanced by chlorination |

This table is interactive. Click on headers to sort.

Mechanisms of Biological Nitrification Inhibition (BNI)

Biological Nitrification Inhibition (BNI) is a process where compounds released by plants suppress the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil. au.dkecologic.eu This inhibition is crucial for improving nitrogen use efficiency in agriculture by retaining nitrogen in the less mobile ammonium form. au.dkscispace.com Benzoxazolone derivatives, found in the root exudates of certain plants like maize, are key players in this phenomenon. researchgate.net

Inhibition of Ammonia (B1221849) Monooxygenase (AMO) and Hydroxylamine (B1172632) Oxidoreductase (HAO)

The primary mechanism of BNI by benzoxazolone derivatives involves the direct inhibition of key enzymes in the nitrification pathway, which is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). scispace.comnih.gov The two critical steps are the oxidation of ammonia (NH₃) to hydroxylamine (NH₂OH), catalyzed by ammonia monooxygenase (AMO), and the subsequent oxidation of hydroxylamine to nitrite (B80452) (NO₂⁻), catalyzed by hydroxylamine oxidoreductase (HAO). researchgate.netnih.gov

Studies on 6-methoxy-2(3H)-benzoxazolone (MBOA), a derivative of the target compound, have demonstrated its potent inhibitory action on both of these enzymatic pathways in Nitrosomonas europaea, a model ammonia-oxidizing bacterium. researchgate.net Research indicates that MBOA blocks the conversion of NH₃ to NH₂OH as well as the transformation of NH₂OH to NO₂⁻, confirming its dual-inhibitory role on both AMO and HAO. researchgate.net This dual inhibition effectively halts the nitrification process at its initial stages. The inhibitory effects of various alkynes on AMO have also been studied, highlighting structural differences between the archaeal and bacterial forms of the enzyme. researchgate.net Similarly, organohydrazines have been shown to be effective, HAO-targeted inhibitors of bacterial ammonia oxidation in soil. nih.gov

Microbial Degradation of Nitrification Inhibitors in Soil

The efficacy and persistence of nitrification inhibitors in the soil are significantly influenced by their stability and susceptibility to microbial degradation. researchgate.netnih.gov Benzoxazinoids, the precursors to benzoxazolinones, are unstable in soil and are rapidly converted to compounds like benzoxazolin-2(3H)-one (BOA) and MBOA. nih.govresearchgate.net These inhibitors, while effective, are subject to biodegradation by the soil microbiota, which can reduce their BNI activity over time. researchgate.net

For instance, treatment with MBOA significantly suppresses nitrite and nitrate production initially, but this effect diminishes as the compound is degraded by soil microbes. researchgate.net The degradation of BOA can lead to the formation of 2-aminophenoxazinone (APO), a transformation carried out by various soil fungi and bacteria. nih.gov Similarly, 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), the specific compound of interest, is actively degraded by a range of soil microorganisms. Studies have shown that bacteria such as Bacillus megaterium and the fungus Papulaspora sepedonioides can rapidly degrade BOA-6-OH. frontiersin.org A key step in this process can be bacterial nitration, which activates the benzoxazolinone for further degradation. frontiersin.org The bacterium Pantoea ananatis, for example, converts BOA-6-OH into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, which is then rapidly metabolized. nih.gov This microbial turnover is a critical factor determining the compound's environmental lifetime and its long-term impact on soil nitrogen dynamics. frontiersin.orgmdpi.com

Antioxidant Mechanisms (e.g., Radical Scavenging Activity)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous disease processes. mdpi.com Antioxidants mitigate this stress by neutralizing free radicals. dergipark.org.tr Benzoxazolone derivatives have been investigated for their antioxidant properties, primarily through their ability to act as radical scavengers. researchgate.net

The antioxidant mechanism often involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. dergipark.org.trnih.gov The radical scavenging potential of benzoxazolone derivatives has been evaluated using various in vitro assays. These include testing their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and various reactive oxygen species such as superoxide (B77818) anions (O₂⁻•), hydroxyl radicals (•OH), and nitric oxide (NO•). dergipark.org.trnih.gov The presence of hydroxyl groups on the aromatic ring, as seen in 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, is a structural feature often associated with potent radical scavenging activity. nih.govmdpi.com Studies on related structures confirm that this class of compounds can effectively reduce radical species and chelate metal ions that catalyze the formation of ROS, thereby preventing oxidative damage. dergipark.org.trnih.gov

| Radical Species | Assay Method | Mechanism of Action | Reference |

|---|---|---|---|

| DPPH Radical | Spectrophotometric assay measuring absorbance decrease at 517 nm | Accepts an electron or hydrogen radical to become a stable molecule. | dergipark.org.tr |

| Superoxide Radical (O₂⁻•) | PMS/NADH-NBT reduction assay | Inhibits the reduction of nitro blue tetrazolium (NBT) by scavenging O₂⁻•. | nih.gov |

| Hydroxyl Radical (•OH) | Deoxyribose degradation assay (Fenton reaction) | Removes hydroxyl radicals, preventing the degradation of deoxyribose into MDA-like products. | nih.govnih.gov |

| Nitric Oxide (NO•) | Greiss reagent assay with sodium nitroprusside | Competes with oxygen to react with NO•, inhibiting the formation of nitrite ions. | dergipark.org.trnih.gov |

Anti-Inflammatory and Analgesic Mechanisms (non-clinical models)

Derivatives of 2(3H)-benzoxazolone have demonstrated significant anti-inflammatory and analgesic activities in various non-clinical models. nih.govnih.gov The primary mechanism underlying these effects is believed to be the inhibition of the cyclooxygenase (COX) enzymes, which is similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.netnih.gov

In preclinical studies using mice, new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives were shown to be potent inhibitors of paw edema induced by carrageenan and arachidonic acid. nih.gov The levels of prostaglandin (B15479496) E2 (PGE2), a major inflammatory prostaglandin, were found to be significantly lower in the edema fluid of mice treated with these compounds. nih.gov Other studies using the carrageenan-induced paw edema test and acetic acid-induced writhing tests in mice have further confirmed the anti-inflammatory and analgesic potential of this chemical scaffold. nih.gov These findings establish a clear link between the benzoxazolone structure and the modulation of the arachidonic acid cascade as a mechanism for its anti-inflammatory and analgesic effects.

Antimicrobial and Antiviral Mechanisms (non-clinical models)

The 2(3H)-benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a template for developing agents with a broad spectrum of therapeutic activities, including antimicrobial and antiviral effects. researchgate.netnih.gov

In the context of antimicrobial activity, one of the investigated mechanisms is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate virulence factors, biofilm formation, and pathogenicity. nih.gov Certain 1,3-benzoxazol-2(3H)-one derivatives have been identified as effective QS inhibitors. In studies involving Pseudomonas aeruginosa, these compounds significantly reduced the production of the virulence factor elastase, diminished biofilm formation, and inhibited swarming motility, all of which are processes regulated by QS. nih.gov This suggests a mechanism that disrupts bacterial communication rather than directly killing the cells, which could be a strategy to combat antibiotic resistance. Other benzothiazole (B30560) derivatives have shown direct antibacterial effects, with proposed mechanisms including the inhibition of enzymes like muramoyltetrapeptide carboxypeptidase. nih.gov

Benzoxazolone and related benzimidazole (B57391) structures have also been explored for their antiviral properties. nih.govnih.gov For example, benzimidazole-based compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a critical enzyme for viral replication. nih.gov These inhibitors bind to a site on the enzyme distinct from the active center, blocking its activity before the polymerization of RNA can begin. nih.gov Other studies have synthesized and evaluated derivatives of 6-(phenylthio)thymine, which includes a benzyl group, and found them to be potent and selective inhibitors of HIV-1 replication. nih.gov While the precise antiviral mechanism of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is not fully elucidated, the activity of related heterocyclic compounds points towards the inhibition of essential viral enzymes as a plausible mode of action. nih.govmdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for 2 3h Benzoxazolone, 6 Hydroxymethyl

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-. The development of validated methods ensures accuracy, precision, and reliability of the analytical results.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzoxazolone derivatives. For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, a reverse-phase (RP) HPLC method is typically developed. While specific validated methods for this exact compound are not extensively published, established methods for closely related analogs, such as 6-nitro- and 6-chloro-3-(chloromethyl)-2(3H)-benzoxazolone, provide a strong basis for method development. pdx.educeon.rs

A typical method would employ a C18 column as the stationary phase. The mobile phase would likely consist of a gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peak shapes. pdx.educeon.rs For mass spectrometry (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid. pdx.educeon.rs

Method validation, following International Council for Harmonisation (ICH) guidelines, would be crucial to ensure the method is suitable for its intended purpose. This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for Benzoxazolone Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Newcrom R1), various dimensions (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Formic Acid) |

| Detection | UV-Vis Detector (wavelength determined by UV spectrum of the compound) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) and Column Chromatography for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used as the stationary phase. The separation is achieved using a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. researchgate.net The ratio of these solvents is optimized to achieve a good separation, ideally with the target compound having an Rf value between 0.3 and 0.5. Visualization of the spots on the TLC plate is commonly performed under UV light (at 254 nm). researchgate.net

For the isolation and purification of larger quantities of the compound, column chromatography is the method of choice. researchgate.net Based on the solvent system developed using TLC, a slurry of silica gel in the chosen non-polar solvent is packed into a column. The crude product is then loaded onto the column and eluted with the optimized solvent system. researchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Table 2: Typical Systems for TLC and Column Chromatography

| Technique | Stationary Phase | Typical Mobile Phase (Solvent System) | Visualization |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | Ethyl Acetate / n-Hexane (variable ratios, e.g., 3:5) researchgate.net | UV Light (254 nm) |

| Column Chromatography | Silica Gel (e.g., 100-200 mesh) | Ethyl Acetate / n-Hexane (gradient or isocratic) researchgate.net | TLC analysis of fractions |

Semi-preparative HPLC for Isolation of Active Compounds

When very high purity is required, or for the isolation of small quantities of the compound from complex mixtures, semi-preparative HPLC is an invaluable technique. rsc.org This method operates on the same principles as analytical HPLC but utilizes larger columns (typically 7.8 mm internal diameter or larger) and higher flow rates to handle larger sample loads. rsc.org

The analytical HPLC method is first optimized for the best separation and then scaled up for semi-preparative purification. foodb.ca This involves adjusting the flow rate and injection volume according to the dimensions of the semi-preparative column. Fractions of the eluent are collected as the target compound peak emerges from the detector. The purity of these fractions is then confirmed using the analytical HPLC method. This technique is particularly useful for obtaining pure samples for biological testing or for use as analytical standards. rsc.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals. ceon.rs

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, one would expect to see signals for the aromatic protons on the benzene (B151609) ring, a signal for the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), a signal for the hydroxyl proton (-OH), and a broad signal for the amine proton (-NH-) of the oxazolone (B7731731) ring. The splitting patterns (singlet, doublet, etc.) of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the oxazolone ring, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton and confirming the positions of substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~155-160 |

| Aromatic CH | ~6.9-7.3 | ~108-135 |

| Aromatic C-N | - | ~140-145 |

| Aromatic C-O | - | ~130-135 |

| Aromatic C-CH₂OH | - | ~135-140 |

| -CH₂- | ~4.5 | ~60-65 |

| -NH | ~10-12 (broad) | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov

For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- (molecular formula C₈H₇NO₃), the calculated exact mass is 165.0426 g/mol . In an HRMS experiment using a technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z of 166.0504 or a deprotonated molecule [M-H]⁻ with an m/z of 164.0348. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, characteristic fragmentation pathways would likely include:

Loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion.

Loss of water (H₂O) from the hydroxymethyl group.

Cleavage of the oxazolone ring, leading to characteristic fragment ions corresponding to the benzoyl or isocyanate portions of the molecule.

Table 4: Mass Spectrometry Data for 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO₃ |

| Exact Mass | 165.0426 |

| [M+H]⁺ (calculated) | 166.0504 |

| [M-H]⁻ (calculated) | 164.0348 |

| Predicted Key Fragments | Loss of CH₂OH, loss of H₂O, ring cleavage products |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. upi.edunih.gov By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. The analysis of the IR spectrum of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- allows for the confirmation of its key structural components.

The spectrum is characterized by distinct absorption bands that signify the presence of the benzoxazolone core, the hydroxymethyl substituent, and the aromatic ring. The presence of an N-H group in the benzoxazolone ring is typically observed as a sharp peak in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the cyclic carbamate (B1207046) exhibits a strong, sharp absorption band, which is one of the most easily identifiable peaks in the spectrum, typically appearing between 1670 and 1780 cm⁻¹. nih.gov

The hydroxyl (-OH) group of the hydroxymethyl substituent gives rise to a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of this alcohol group is also observable, typically in the 1000-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce characteristic peaks in the 1400-1600 cm⁻¹ region. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Lactam) | Stretching | 1670 - 1780 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

Note: The exact peak positions can be influenced by the sample preparation and the physical state of the compound.

UV-Vis Spectrophotometry for Acid Dissociation Constant (pKa) Determination

UV-Vis spectrophotometry is a widely used technique for determining the acid dissociation constant (pKa) of a compound. nih.gov The pKa is a critical physicochemical parameter that influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The method relies on the principle that the UV-Vis absorption spectrum of a compound will change as a function of the pH of the solution if the compound can exist in different ionization states. nih.gov

For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, the pKa can be determined by measuring its UV-Vis spectra in a series of buffer solutions with varying pH values. The benzoxazolone ring system contains an acidic N-H proton. As the pH of the solution increases, this proton can be removed, leading to the formation of the corresponding conjugate base. This change in ionization state alters the electronic structure of the chromophore, resulting in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity.

By plotting the absorbance at a selected wavelength against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa value of the compound. jocpr.com Studies on similar 2(3H)-benzoxazolone derivatives have shown pKa values in the range of 8.26 to 9.28. ijper.org

Table 2: Hypothetical Data for pKa Determination of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- by UV-Vis Spectrophotometry

| pH | Absorbance at λmax |

| 7.0 | 0.250 |

| 7.5 | 0.315 |

| 8.0 | 0.450 |

| 8.5 | 0.625 |

| 9.0 | 0.750 |

| 9.5 | 0.810 |

| 10.0 | 0.830 |

Note: This data is illustrative. The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

To perform single-crystal XRD analysis, a high-quality crystal of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from XRD analysis includes the crystal system, space group, and unit cell dimensions. For a related compound, 6-methoxy-1,3-benzoxazol-2(3H)-one, the crystal system was determined to be monoclinic with the space group P21/n. While specific data for 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- is not available, a similar analysis would provide the definitive solid-state structure.

Table 3: Illustrative Crystallographic Data for a Benzoxazolone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.4251 |

| b (Å) | 3.9154 |

| c (Å) | 16.0231 |

| β (°) | 108.796 |

| Volume (ų) | 737.94 |

| Z | 4 |

Source: Crystallographic data for 6-methoxy-1,3-benzoxazol-2(3H)-one, serving as an example.

Derivatization Strategies in Analytical Quantification

Derivatization is a chemical modification technique used to convert an analyte into a product that has improved properties for analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). For 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-, the primary site for derivatization is the hydroxymethyl group. Derivatization can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis.

Common derivatization strategies for hydroxyl groups include silylation and acylation. nih.govresearchgate.net

Silylation: This is a widely used method for GC analysis where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). brjac.com.brsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting silyl ether is more volatile and thermally stable than the original alcohol, allowing for analysis by GC-MS. brjac.com.brsigmaaldrich.com

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. nih.gov For HPLC analysis with UV or fluorescence detection, a derivatizing agent containing a chromophore or fluorophore can be used to significantly enhance the sensitivity of the detection. academicjournals.org

Table 4: Common Derivatization Reagents for the Hydroxymethyl Group

| Derivatization Method | Reagent | Resulting Derivative | Analytical Technique |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | GC-MS |

| Acylation | Acetic Anhydride | Acetate ester | HPLC, GC-MS |

| Benzoylation | Benzoyl Chloride | Benzoate ester | HPLC-UV |

The choice of derivatization strategy depends on the analytical technique to be used and the desired improvement in analytical performance.

Computational and Theoretical Chemistry Studies of 2 3h Benzoxazolone, 6 Hydroxymethyl

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a biologically relevant macromolecule, such as a protein, which can help in rational drug design.

A review of scientific literature indicates that while docking studies have been performed on various benzoxazolone derivatives to explore their potential as inhibitors for different biological targets, specific molecular docking simulation studies focusing solely on 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- have not been reported. General studies on related compounds suggest that the benzoxazolone scaffold can form key interactions, such as hydrogen bonds and π-π stacking, within protein binding sites. researchgate.netpharmaffiliates.com However, without specific research on the 6-(hydroxymethyl)- substituted variant, its precise binding modes and receptor affinities remain undetermined.

Quantum Mechanics Calculations (e.g., B3LYP/6-31G) for Electronic Structure and Conformation**

Quantum mechanics (QM) calculations are used to determine the electronic structure, geometry, and energy of molecules. Methods like Density Functional Theory (DFT) with the B3LYP functional and the 6-31G** basis set are commonly employed to calculate properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies. These calculations provide fundamental insights into a molecule's reactivity and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities.

While QSAR models have been developed for various classes of benzoxazole (B165842) and benzimidazole (B57391) derivatives to predict their activities for different therapeutic targets, there is no evidence of the inclusion of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- in the development or validation of such models. chemeo.comnih.govresearchgate.net Therefore, no specific QSAR models are available to predict the biological activity of this particular compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow the study of the dynamic evolution of a system over time, providing detailed information on the conformational changes of a molecule or the stability of a ligand-receptor complex.

There are no published molecular dynamics simulation studies specifically investigating 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-. Research on other benzoxazole-related compounds has utilized MD simulations to assess the stability of ligand-protein complexes predicted by molecular docking. chemijournal.com Such studies for 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- would be necessary to confirm the stability of its binding modes with potential biological targets and to understand the dynamic nature of these interactions.

Applications of 2 3h Benzoxazolone, 6 Hydroxymethyl Beyond Direct Biological Activity Non Clinical

Role as Synthetic Intermediates in Pharmaceutical Development

The benzoxazolone scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. ucl.ac.be This makes 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- a valuable intermediate in the synthesis of more complex pharmaceutical agents. The hydroxymethyl group at the 6-position provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of derivatives.

Table 1: Potential Synthetic Transformations of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- for Pharmaceutical Synthesis

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Therapeutic Area of Derivative |

| 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- | PCC, CH₂Cl₂ | Aldehyde | Anti-inflammatory, Analgesic |

| 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- | KMnO₄, H₂O, heat | Carboxylic Acid | Antimicrobial, Anticancer |

| 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- | SOCl₂, pyridine | Chlormethyl | Neuroprotective agents |

| 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- | Ac₂O, pyridine | Acetoxymethyl ester | Prodrug development |

This table represents hypothetical transformations based on standard organic chemistry principles and the known biological activities of the benzoxazolone scaffold.

Applications in Analytical Chemistry as Reagents

The structural features of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- suggest its potential utility in analytical chemistry, particularly in the development of sensors for metal ions.

While direct studies employing 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- for metal ion detection are not prominent, related heterocyclic compounds have been successfully used for this purpose. nih.govnih.gov The benzoxazolone nucleus, with its heteroatoms, possesses chelating properties that could be exploited for the selective binding of certain metal ions. The hydroxymethyl group could be further functionalized to create more sophisticated ligands with enhanced selectivity and sensitivity. For instance, it could be converted into a Schiff base or an azo dye, which are known to exhibit changes in their spectroscopic properties upon metal ion coordination.

Colorimetric sensors offer a simple and cost-effective method for detecting chemical species, with results often visible to the naked eye. mdpi.comresearchgate.net The development of such sensors frequently relies on organic molecules that undergo a distinct color change in the presence of a specific analyte. The aromatic system of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- can be modified to create a chromophore that is sensitive to its chemical environment. By introducing electron-donating or electron-withdrawing groups, or by extending the conjugation of the system through reactions at the hydroxymethyl group, it is conceivable to design a colorimetric sensor based on this scaffold. The interaction with a target analyte, such as a metal ion or a specific anion, would alter the electronic structure of the molecule, leading to a visible color change.

Contributions to Polymer Science

The bifunctional nature of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- makes it an interesting candidate for applications in polymer science, where monomers with specific functional groups are required to create materials with desired properties.

The hydroxymethyl group of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- can participate in polymerization reactions, such as condensation polymerization with diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The incorporation of the rigid and polar benzoxazolone unit into the polymer backbone would be expected to impart unique characteristics to the resulting material. nih.gov These might include increased rigidity, improved thermal stability, and specific interactions with other molecules or surfaces. Such specialty polymers could find applications in areas like high-performance coatings, adhesives, or specialty fibers.

Agrochemical Research (e.g., Biological Nitrification Inhibition, BNI)

Detailed research findings and data tables concerning the role of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- as a biological nitrification inhibitor are not available in the current body of scientific literature.

Future Research Directions and Unexplored Avenues for 2 3h Benzoxazolone, 6 Hydroxymethyl

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2(3H)-Benzoxazolone, 6-(hydroxymethyl)-. While general methods for benzoxazolone synthesis exist, pathways tailored to this specific derivative that offer high yields, use non-toxic reagents, and minimize waste are highly desirable.

Key Research Objectives:

Exploration of Green Catalysts: Investigating the use of heterogeneous and reusable catalysts, such as hydrotalcite or magnetically separable nanoparticles, could offer a greener alternative to traditional methods. ckthakurcollege.netrsc.org The application of biodegradable catalysts like poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) should also be explored. arabjchem.org

Continuous Flow Synthesis: Implementing continuous flow chemistry could provide better control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability. cam.ac.ukdntb.gov.ua This methodology is particularly advantageous for reactions involving unstable intermediates. cam.ac.uk

Microwave-Assisted Synthesis: The use of microwave irradiation could significantly reduce reaction times and improve yields, offering a more energy-efficient synthetic approach.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Green Catalysis | Reduced environmental impact, catalyst reusability, milder reaction conditions. | Hydrotalcites, magnetic nanoparticles, biodegradable polymers. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control, higher yields. | Microreactor technology, process optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Optimization of microwave parameters, solvent-free reactions. |

Targeted Derivatization for Specific Mechanistic Insights

The hydroxymethyl group at the 6-position is a prime site for chemical modification. Future studies should focus on synthesizing a library of derivatives to probe structure-activity relationships (SAR) and gain deeper mechanistic insights.

Potential Derivatization Strategies:

Esterification and Etherification: Converting the hydroxymethyl group to various esters and ethers would allow for a systematic investigation of how lipophilicity and steric bulk at this position influence biological activity.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would introduce new functionalities, potentially altering the compound's interaction with biological targets and opening up further derivatization possibilities.

"Click" Chemistry: Introducing an azide (B81097) or alkyne functionality would enable the use of "click" chemistry for the efficient and specific attachment of a wide range of molecular probes or bioactive moieties.

A systematic SAR study will be crucial to understand how modifications at the 6-position affect the compound's biological profile, including its antimicrobial, anti-inflammatory, or anticancer properties. esisresearch.orgresearchgate.net

Integration of Advanced Spectroscopic and Imaging Techniques

To fully understand the behavior of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- at a molecular level, the application of advanced analytical techniques is essential.

Future Research Avenues:

Development of Fluorescent Probes: Derivatizing the compound to create fluorescent probes could enable the visualization of its localization and interactions within biological systems. Benzoxazole (B165842) derivatives have shown promise as fluorescent sensors for pH and metal cations. nih.gov

In-situ Reaction Monitoring: Employing techniques like in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics and mechanisms during synthesis and derivatization.

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry techniques can aid in the identification of metabolites and degradation products in biological systems, offering insights into the compound's metabolic fate.

Deeper Exploration of Molecular Mechanisms in Biological Systems

While the broader class of benzoxazolones is known for various biological activities, the specific molecular mechanisms of 2(3H)-Benzoxazolone, 6-(hydroxymethyl)- remain largely unexplored.

Key Areas for Investigation: